molecular formula C7H11NOS B8389844 (2RS)-2-Isopropyl-3,4-dihydro-2H-1,4-thiazin-3-one

(2RS)-2-Isopropyl-3,4-dihydro-2H-1,4-thiazin-3-one

Cat. No. B8389844
M. Wt: 157.24 g/mol
InChI Key: IIVLLKJICGEDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2RS)-2-Isopropyl-3,4-dihydro-2H-1,4-thiazin-3-one is a useful research compound. Its molecular formula is C7H11NOS and its molecular weight is 157.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2RS)-2-Isopropyl-3,4-dihydro-2H-1,4-thiazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2RS)-2-Isopropyl-3,4-dihydro-2H-1,4-thiazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2RS)-2-Isopropyl-3,4-dihydro-2H-1,4-thiazin-3-one

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

2-propan-2-yl-4H-1,4-thiazin-3-one

InChI

InChI=1S/C7H11NOS/c1-5(2)6-7(9)8-3-4-10-6/h3-6H,1-2H3,(H,8,9)

InChI Key

IIVLLKJICGEDBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC=CS1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of lithium diisopropylamide (10.4 mmol) in tetrahydrofuran (5 ml) is cooled to −78° C. under a nitrogen atmosphere, and a solution of 3,4-dihydro-2H-1,4-thiazin-3-one (500 mg, Reference compound No. 39-1) in tetrahydrofuran (5 ml) is added dropwise thereto. Then, 2-bromopropane (640 mg) is added dropwise thereto, and the mixture is stirred for three hours. The temperature is raised to room temperature, and the mixture is stirred for two days. Water is added to the reaction mixture under ice cooling, and the whole is extracted with ethyl acetate. The extract is washed with water and saturated brine successively and dried over anhydrous magnesium sulfate. The extract is concentrated under reduced pressure, and the resulting residue is purified by silica gel column chromatography to give the titled reference compound (100 mg).
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